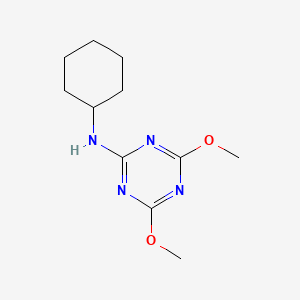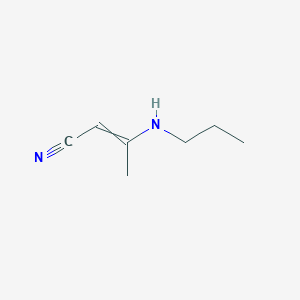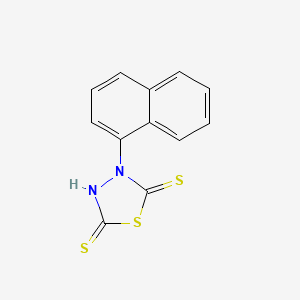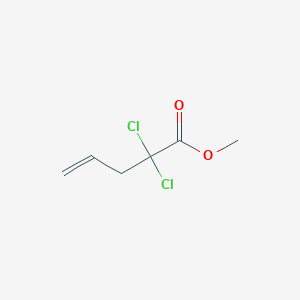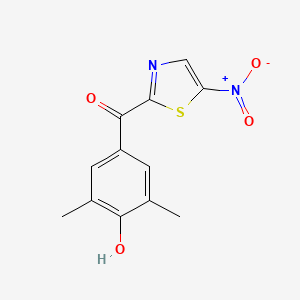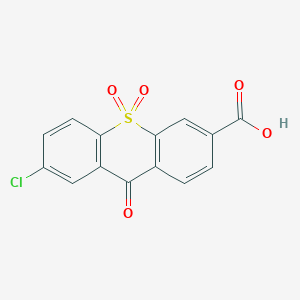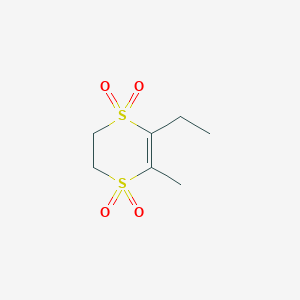![molecular formula C38H42 B14644407 1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene] CAS No. 54378-47-1](/img/structure/B14644407.png)
1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Bis[4-(1-phenylvinyl)phenyl]decane is an organic compound characterized by its unique structure, which includes two phenylvinyl groups attached to a decane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis[4-(1-phenylvinyl)phenyl]decane typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
1,10-Bis[4-(1-phenylvinyl)phenyl]decane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst are typical.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
1,10-Bis[4-(1-phenylvinyl)phenyl]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 1,10-Bis[4-(1-phenylvinyl)phenyl]decane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, including those involved in cell growth, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
- 1,10-Bis(4-bromophenyl)decane
- 1,10-Bis(4-methoxyphenyl)decane
- 1,10-Bis(4-nitrophenyl)decane
Uniqueness
1,10-Bis[4-(1-phenylvinyl)phenyl]decane is unique due to its phenylvinyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics .
特性
CAS番号 |
54378-47-1 |
|---|---|
分子式 |
C38H42 |
分子量 |
498.7 g/mol |
IUPAC名 |
1-(1-phenylethenyl)-4-[10-[4-(1-phenylethenyl)phenyl]decyl]benzene |
InChI |
InChI=1S/C38H42/c1-31(35-19-13-9-14-20-35)37-27-23-33(24-28-37)17-11-7-5-3-4-6-8-12-18-34-25-29-38(30-26-34)32(2)36-21-15-10-16-22-36/h9-10,13-16,19-30H,1-8,11-12,17-18H2 |
InChIキー |
BWFHLOSXDFDDDJ-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCCCCCCCCC3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


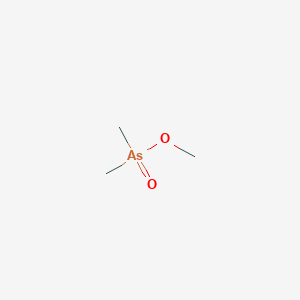
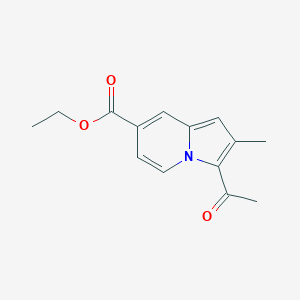
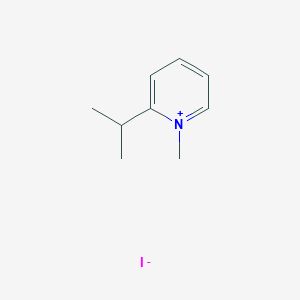
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)

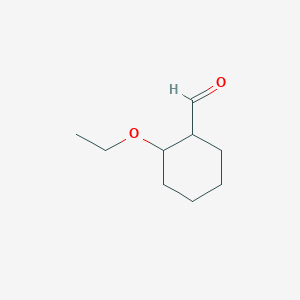
![N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14644352.png)
